2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . It belongs to the class of coumarins, which are oxygen-containing heterocycles widely found in nature . Coumarins have been known for their diverse biological activities and have been used in various medicinal and industrial applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is synthesized via a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2h-chromen-2-one, 4-methoxyphenylglyoxal, and meldrum’s acid . The interaction of this compound with its targets could lead to changes in cellular processes, potentially influencing the biological activities mentioned above.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can result in downstream effects that contribute to the compound’s overall biological impact.
Result of Action
Given the broad range of biological activities associated with similar compounds, it is likely that this compound could have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . The reaction conditions typically involve dry acetone as the solvent and a temperature of around 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of various coumarin derivatives with potential biological activities . In biology and medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties . The compound has also shown potential as a COX inhibitor and DNA gyrase inhibitor, making it a valuable candidate for drug development . Additionally, it has applications in the industrial sector, particularly in the production of perfumes and fabric conditioners .
Comparison with Similar Compounds
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be compared with other similar coumarin derivatives, such as 7-hydroxy-4-methyl coumarin and 4-methylumbelliferone . While these compounds share a similar core structure, this compound is unique due to its specific substitutions at the 5-methoxy and 4,7-dimethyl positions . Other similar compounds include coumarin-3-acetic acid and coumarin-3-carboxylic acid, which also exhibit various biological properties .
Properties
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-4-10(18-3)13-8(2)9(6-12(15)16)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPOQJUVKPZTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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